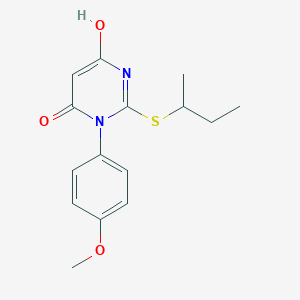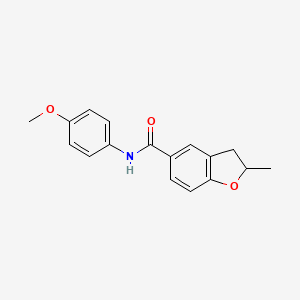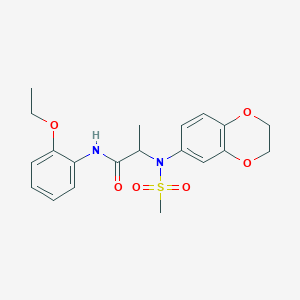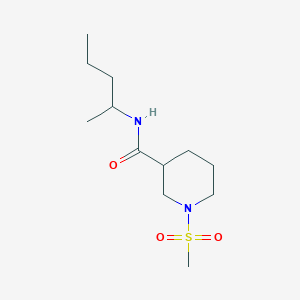
2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is a synthetic compound that has been studied for its potential bioactive properties. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that this compound may interfere with DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, 2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been studied for its effects on other biological systems. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is its potential as an anticancer agent. This compound has shown promising activity in vitro and may have potential for further development as a cancer therapy. However, one limitation of studying this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on 2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent analogs of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its effects on different biological systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical development as an anticancer agent.
Métodos De Síntesis
The synthesis of 2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been reported in the literature. The method involves the reaction of 4-methoxyphenylacetic acid with sec-butylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2,4-dichloro-5-methoxy-pyrimidine in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2-(sec-butylthio)-6-hydroxy-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing DNA damage.
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methoxyphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)21-15-16-13(18)9-14(19)17(15)11-5-7-12(20-3)8-6-11/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENORJQJHBDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964447.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B5964451.png)
![1-{2-oxo-2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5964464.png)
![2-chloro-N-{2-[(5-oxo-2-pyrrolidinyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5964469.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![5-(1-{[2-(butylthio)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5964516.png)

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5964544.png)